molecular formula C10H12ClN3O2 B12780635 1H-Imidazol-2-amine, 4,5-dihydro-N-1,3-benzodioxol-5-yl-, monohydrochloride CAS No. 103124-99-8

1H-Imidazol-2-amine, 4,5-dihydro-N-1,3-benzodioxol-5-yl-, monohydrochloride

Cat. No.: B12780635
CAS No.: 103124-99-8
M. Wt: 241.67 g/mol
InChI Key: DRIPYUKECVAWQK-UHFFFAOYSA-N
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Description

1H-Imidazol-2-amine, 4,5-dihydro-N-1,3-benzodioxol-5-yl-, monohydrochloride is a compound that belongs to the imidazole family. Imidazoles are five-membered heterocyclic compounds containing two nitrogen atoms at non-adjacent positions. This particular compound is characterized by the presence of a benzodioxole group, which is a fused ring system consisting of a benzene ring and a dioxole ring.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1H-Imidazol-2-amine, 4,5-dihydro-N-1,3-benzodioxol-5-yl-, monohydrochloride typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of a substituted benzodioxole with an imidazole precursor in the presence of a suitable catalyst. The reaction conditions often include elevated temperatures and the use of solvents such as ethanol or methanol .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using continuous flow reactors. These reactors allow for precise control of reaction conditions, leading to higher yields and purity of the final product. The use of automated systems also ensures consistency and scalability in production .

Chemical Reactions Analysis

Types of Reactions

1H-Imidazol-2-amine, 4,5-dihydro-N-1,3-benzodioxol-5-yl-, monohydrochloride can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield imidazole-2-carboxylic acid derivatives, while reduction can produce dihydroimidazole derivatives .

Scientific Research Applications

1H-Imidazol-2-amine, 4,5-dihydro-N-1,3-benzodioxol-5-yl-, monohydrochloride has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of 1H-Imidazol-2-amine, 4,5-dihydro-N-1,3-benzodioxol-5-yl-, monohydrochloride involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, modulating their activity. For example, it may inhibit the activity of certain enzymes involved in metabolic pathways, leading to therapeutic effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1H-Imidazol-2-amine, 4,5-dihydro-N-1,3-benzodioxol-5-yl-, monohydrochloride is unique due to the presence of the benzodioxole group, which imparts distinct chemical and biological properties. This structural feature differentiates it from other imidazole derivatives and contributes to its specific applications in research and industry .

Properties

CAS No.

103124-99-8

Molecular Formula

C10H12ClN3O2

Molecular Weight

241.67 g/mol

IUPAC Name

N-(1,3-benzodioxol-5-yl)-4,5-dihydro-1H-imidazol-2-amine;hydrochloride

InChI

InChI=1S/C10H11N3O2.ClH/c1-2-8-9(15-6-14-8)5-7(1)13-10-11-3-4-12-10;/h1-2,5H,3-4,6H2,(H2,11,12,13);1H

InChI Key

DRIPYUKECVAWQK-UHFFFAOYSA-N

Canonical SMILES

C1CN=C(N1)NC2=CC3=C(C=C2)OCO3.Cl

Origin of Product

United States

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